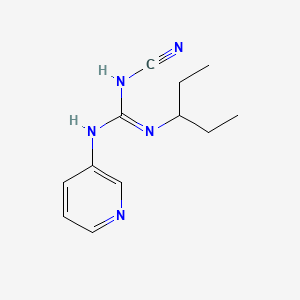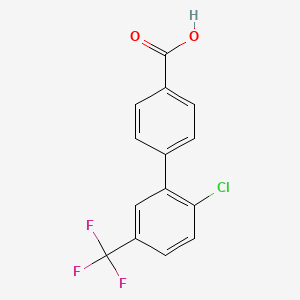
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is an organic compound with the molecular formula C14H8ClF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chloro and trifluoromethyl group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Specific details on industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a significant reaction for this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used in specific oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.
科学研究应用
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: A closely related compound with similar chemical properties.
4-(Trifluoromethyl)benzoic acid: Another related compound used in similar applications.
Uniqueness
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications.
属性
CAS 编号 |
505082-84-8 |
|---|---|
分子式 |
C14H8ClF3O2 |
分子量 |
300.66 g/mol |
IUPAC 名称 |
4-[2-chloro-5-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-5-10(14(16,17)18)7-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |
InChI 键 |
OPTVEOGEPSMNOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



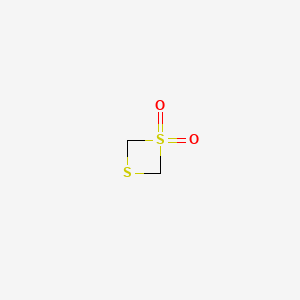

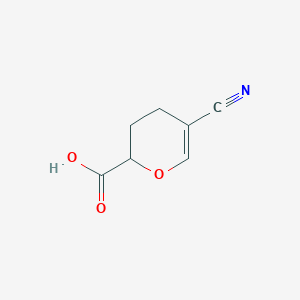
![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
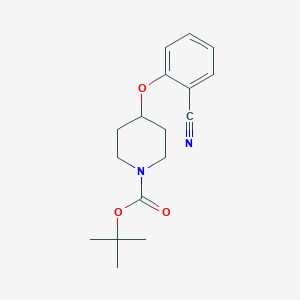
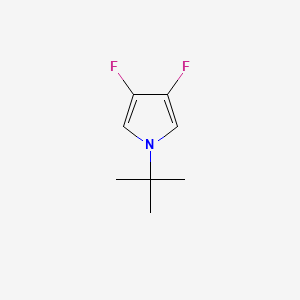
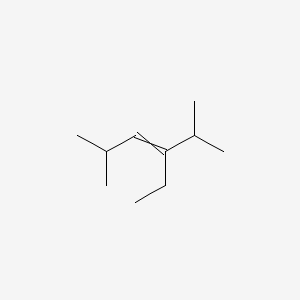
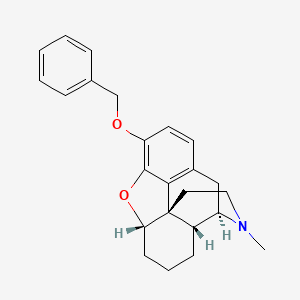
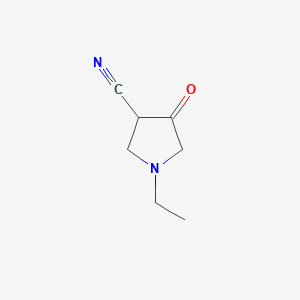

![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
